Lipophilicity Control: XLogP3 Reduction of 1.16 Log Units Versus the Des-Hydroxy Analog (CAS 902837-26-7)
The 3-hydroxyl substituent on the pyrrolidine ring of the target compound reduces computed lipophilicity by 1.16 log units relative to its direct des-hydroxy analog, tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7). The target compound has a computed XLogP3 of 1.2 [1], whereas the des-hydroxy analog has a LogP of 2.36 . This difference is structurally attributable to the replacement of a C–H bond with a C–OH group, introducing both a hydrogen bond donor and an additional hydrogen bond acceptor. The practical consequence is that the target compound falls within the favorable lipophilicity range for CNS drug-like molecules (LogP 1–3), while the des-hydroxy analog approaches the upper boundary where promiscuity and metabolic instability risks increase.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | tert-Butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7): LogP = 2.36 |
| Quantified Difference | ΔLogP = −1.16 (target is 1.16 log units less lipophilic) |
| Conditions | Computed values: target XLogP3 from PubChem fragment-based method; comparator LogP from ChemSrc database |
Why This Matters
A 1.16 log unit reduction in lipophilicity translates to an approximately 14-fold decrease in octanol-water partition coefficient, critically influencing chromatographic purification strategy, formulation development, and the ADME profile of derived lead compounds.
- [1] Kuujia.com. Cas no 1355171-47-9 – Computed Properties: XLogP3 1.2. http://www.kuujia.com/cas-1355171-47-9.html (accessed 2026). View Source
